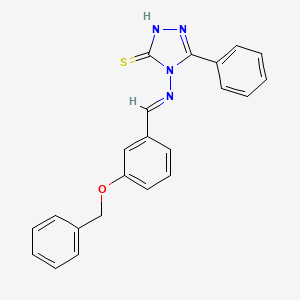
4-((3-(Benzyloxy)benzylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-YL hydrosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-(Benzyloxy)benzylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound with the molecular formula C23H20N4OS This compound is part of the triazole family, known for its diverse applications in medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Benzyloxy)benzylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-YL hydrosulfide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Benzyloxybenzylidene Group: This step involves the condensation of the triazole derivative with 3-(benzyloxy)benzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Addition of the Hydrosulfide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-((3-(Benzyloxy)benzylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-YL hydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the hydrosulfide group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxybenzylidene group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperature conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents, moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The triazole ring is known for its bioactivity, making this compound a valuable tool in drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-((3-(Benzyloxy)benzylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-YL hydrosulfide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, while the hydrosulfide group can participate in redox reactions and covalent bonding. These interactions can modulate the activity of enzymes, inhibit microbial growth, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-(Benzyloxy)benzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-YL hydrosulfide
- 4-((3-(Benzyloxy)benzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-YL hydrosulfide
Uniqueness
Compared to similar compounds, 4-((3-(Benzyloxy)benzylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-YL hydrosulfide stands out due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the benzyloxybenzylidene group enhances its ability to interact with biological targets, making it a more potent compound in various applications.
Properties
Molecular Formula |
C22H18N4OS |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
3-phenyl-4-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H18N4OS/c28-22-25-24-21(19-11-5-2-6-12-19)26(22)23-15-18-10-7-13-20(14-18)27-16-17-8-3-1-4-9-17/h1-15H,16H2,(H,25,28)/b23-15+ |
InChI Key |
IGLBTJHGLOHLBO-HZHRSRAPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NN3C(=NNC3=S)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















